molecular formula C22H26N2O5 B250868 Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate

カタログ番号 B250868
分子量: 398.5 g/mol
InChIキー: NGJBUYRCCKEDKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of chronic pain.

作用機序

The AT2R is a G protein-coupled receptor that is expressed in various tissues, including the nervous system. It is known to modulate a variety of physiological processes, including blood pressure regulation, cell proliferation, and pain signaling. In the context of pain, the AT2R is thought to play a role in the sensitization of pain-sensing neurons and the promotion of inflammation. By inhibiting the AT2R, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate reduces the activity of these neurons and decreases inflammation, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of inflammatory cytokines, the inhibition of nerve growth factor signaling, and the modulation of ion channel activity. These effects are thought to contribute to the analgesic properties of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate and suggest that it may be effective in a variety of chronic pain conditions.

実験室実験の利点と制限

One advantage of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to be well-tolerated in preclinical studies, suggesting that it may have a favorable safety profile in humans. However, one limitation of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. One possibility is the exploration of combination therapies that target multiple pain signaling pathways, which may enhance the analgesic effects of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. Additionally, the use of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate in combination with non-pharmacological interventions, such as physical therapy or cognitive-behavioral therapy, may further improve pain outcomes. Finally, the development of more potent and selective AT2R inhibitors may lead to the discovery of new and improved pain treatments.

合成法

The synthesis of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate involves several steps, starting with the reaction of 4-ethylphenol with acetic anhydride to form 4-ethylphenyl acetate. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently reacted with 2-(4-morpholinyl)benzoic acid to form the final product, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. The synthesis of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been optimized to ensure high yield and purity, making it suitable for large-scale production.

科学的研究の応用

Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate has been shown to effectively reduce pain behaviors and improve quality of life in animal models. The mechanism of action of Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate involves the inhibition of the AT2R, which is known to play a key role in pain signaling pathways. By blocking the AT2R, Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate reduces the activity of pain-promoting neurons and enhances the activity of pain-inhibiting neurons, resulting in a net reduction in pain perception.

特性

分子式

C22H26N2O5

分子量

398.5 g/mol

IUPAC名

methyl 5-[[2-(4-ethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O5/c1-3-16-4-7-18(8-5-16)29-15-21(25)23-17-6-9-20(19(14-17)22(26)27-2)24-10-12-28-13-11-24/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,25)

InChIキー

NGJBUYRCCKEDKI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

正規SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。